Mmb-fubica - 1971007-90-5

Mmb-fubica

Catalog Number: EVT-1470564
CAS Number: 1971007-90-5
Molecular Formula: C22H23FN2O3
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate, its optical and geometric isomers, salts and salts of isomers is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Temporary listing of substances subject to emergency scheduling substance.

AB-PINACA

Compound Description: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) is a synthetic cannabinoid that exhibits psychoactive effects similar to tetrahydrocannabinol (THC), the main psychoactive component of cannabis []. It is metabolized primarily at the pentyl chain, but without a clear preference for a specific position [].

5F-AB-PINACA

Compound Description: 5-fluoro-AB-PINACA (5F-AB-PINACA) is a synthetic cannabinoid and a fluorinated analog of AB-PINACA []. The major metabolites of 5F-AB-PINACA are 5-hydroxypentyl and pentanoic acid metabolites, which are shared with AB-PINACA [].

Compound Description: These three compounds are metabolites of AB-PINACA generated through hydrolysis, ketone formation, and hydroxylation at the pentyl chain, likely at the 4-position [].

Compound Description: These are the most abundant metabolites of 5F-AB-PINACA. They are generated by oxidative defluorination and subsequent modifications of the pentyl chain [].

Source and Classification

MMB-FUBICA was first identified in forensic analyses of synthetic cannabinoid products. It falls under the broader category of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. The compound’s classification as a synthetic cannabinoid highlights its role in research and forensic settings rather than therapeutic use.

Synthesis Analysis

Methods and Technical Details

The synthesis of MMB-FUBICA typically involves several key steps, including the formation of the indazole core and subsequent functionalization. One common method includes:

  1. Formation of Indazole: The indazole structure can be synthesized through cyclization reactions involving hydrazine derivatives.
  2. Carboxamide Formation: The introduction of the carboxamide group is achieved through acylation reactions using appropriate acid chlorides or anhydrides.
  3. Fluorobenzyl Substitution: The final step involves attaching a 4-fluorobenzyl group to the nitrogen atom of the indazole, which enhances its binding affinity to cannabinoid receptors.

The synthesis often requires careful control of reaction conditions to ensure high yields and purity, with techniques such as thin-layer chromatography employed for monitoring progress.

Molecular Structure Analysis

Structure and Data

The molecular formula for MMB-FUBICA is C_17H_18F_N_3O_2, with a molecular weight of approximately 315.34 g/mol. The compound features:

  • Indazole Core: A bicyclic structure that contributes to its pharmacological activity.
  • Carboxamide Group: Enhances solubility and receptor binding.
  • Fluorobenzyl Group: Increases lipophilicity, aiding in crossing biological membranes.
Chemical Reactions Analysis

Reactions and Technical Details

MMB-FUBICA can undergo various chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, MMB-FUBICA can hydrolyze to form its corresponding carboxylic acid.
  2. Nucleophilic Substitution: The fluorine atom on the benzyl ring can participate in nucleophilic substitution reactions, potentially leading to new derivatives.
  3. Oxidation: The compound may also be susceptible to oxidation under certain conditions, affecting its stability and activity.

These reactions are critical for understanding the fate of MMB-FUBICA in biological systems and its potential metabolites.

Mechanism of Action

Process and Data

MMB-FUBICA primarily acts as an agonist at cannabinoid receptors, particularly CB1 receptors located in the central nervous system. Upon binding:

  • Activation of CB1 Receptors: This leads to a cascade of intracellular signaling events involving inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels.
  • Physiological Effects: Activation can produce effects such as analgesia, altered perception, and euphoria, similar to those induced by natural cannabinoids.

In vitro studies have demonstrated that MMB-FUBICA exhibits high potency in activating these receptors compared to other synthetic cannabinoids.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MMB-FUBICA exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Stability can vary based on environmental conditions; it is generally stable under dry conditions but sensitive to light and moisture.

Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.

Applications

Scientific Uses

MMB-FUBICA is primarily utilized in scientific research for:

  • Pharmacological Studies: Investigating cannabinoid receptor interactions and understanding the pharmacodynamics of synthetic cannabinoids.
  • Forensic Analysis: Used as a reference standard for detecting synthetic cannabinoids in biological samples during toxicology screenings.
  • Development of Therapeutics: Although not approved for medical use, understanding its mechanism may contribute to developing cannabinoid-based therapies targeting specific conditions.

Research continues into its effects on human health and potential implications for public safety due to its presence in recreational drug markets.

Introduction to MMB-FUBICA

Chemical Classification and Structural Features of MMB-FUBICA

MMB-FUBICA belongs to the indole-3-carboxamide class of synthetic cannabinoids. Its core structure comprises:

  • An indole ring substituted at the 1-position with a 4-fluorobenzyl group.
  • A methyl ester-linked valinate group at the 3-carboxamide position, forming a chiral center at the C-2 carbon of the valinate chain [3] [4].

The compound’s molecular formula is C₂₂H₂₃FN₂O₃ (molar mass: 382.43 g/mol) [3]. Its structural distinction from earlier SCRAs (e.g., JWH-018) lies in the ester functionality (methyl 3-methylbutanoate) instead of a ketone or naphthoyl group, enhancing metabolic stability and receptor binding affinity [1] [6]. Chirality is pharmacologically critical: The (S)-enantiomer exhibits higher CB1 receptor affinity due to stereoselective binding, mirroring trends in analogs like AMB-FUBINACA [1].

Table 1: Key Structural Features of MMB-FUBICA and Comparator SCRAs

CompoundCore StructureR₁ GroupR₂ GroupChiral Center
MMB-FUBICAIndole4-FluorobenzylMethyl ester-valinateC-2 (Valinate)
AMB-FUBINACAIndazole4-FluorobenzylMethyl ester-valinateC-2 (Valinate)
MDMB-FUBICAIndole4-FluorobenzylMethyl ester-3,3-dimethylbutanoateC-2
Δ9-THCDibenzopyranPentylHydroxycyclohexylNone

Detection challenges arise from:

  • Low concentrations in biological matrices due to extensive metabolism [1].
  • Structural similarity to homologs (e.g., MDMB-FUBICA), requiring high-resolution mass spectrometry (LC-MS/MS or DART-MS) for differentiation [6].

Historical Emergence and Prevalence in Global Drug Markets

MMB-FUBICA first appeared in illicit markets in February 2015, initially detected by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in Sweden [4]. Its emergence followed a pattern observed with earlier SCRAs:

  • Designer drug development: Synthesized to circumvent controlled substance laws by modifying non-scheduled pharmaceutical patents [1].
  • Global dispersion: Bulk powder production (primarily in China) followed by formulation into e-liquids or herbal blends in destination markets [2] [6].
  • Distribution channels: Online vendors marketed it as a "legal high" or "laboratory chemical," leveraging gray-market e-commerce platforms [6].

Prevalence surged due to:

  • E-liquid formulation: Discreet administration via vaping devices accelerated user access and evasion of law enforcement [4] [6].
  • Replacement dynamics: When SCRA analogs like ADB-FUBINACA faced scheduling (e.g., 2017 DEA emergency control), MMB-FUBICA filled market gaps [2].
  • Geographic spread: After European detection, U.S. encounters rose, with law enforcement seizing products in multiple states by 2020 [2] [6].

Legal Status and Regulatory Challenges

MMB-FUBICA’s legal status reflects evolving responses to SCRA threats:

United States:

  • Controlled Substances Act: Not explicitly listed in Schedules I–V as of 2025.
  • Temporary Scheduling: The DEA proposed adding MMB-FUBICA to Schedule I via April 2023 Federal Register Notice, citing "imminent hazard to public safety" [2].
  • Analogue Act Application: Prosecution of distributors is possible under 21 U.S.C. § 813 if marketed for human consumption with structural/functional similarity to Schedule I/II SCRAs [5].

International Controls:

JurisdictionStatusLegal Instrument
SwedenBanned since 2015Narcotics Control Act
United KingdomClass B (High penalties for possession/supply)Misuse of Drugs Act 1971
GermanyNpSG (New Psychoactive Substances Act) – Industrial/research use onlyNpSG (2016)
CanadaSchedule IIControlled Drugs and Substances Act

Regulatory challenges persist due to:

  • Structural mutability: Minor modifications (e.g., halogen substitution, chain isomerism) create new unscheduled analogs faster than legislation updates [2] [5].
  • Detection limitations: Standard drug screens miss SCRAs; specialized testing is costly and scarce [1] [6].
  • Jurisdictional variability: While Sweden and the UK enacted bans, other EU states lack harmonized controls, enabling cross-border trafficking [4].

Properties

CAS Number

1971007-90-5

Product Name

Mmb-fubica

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1

InChI Key

NYQOGZPXNJSYDW-FQEVSTJZSA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Synonyms

AMB-FUBICA

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.